molecular formula C21H14ClN3O3S B5126252 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B5126252
M. Wt: 423.9 g/mol
InChI Key: ONSVOIPHFFBICV-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The chlorination step involves the substitution of a hydrogen atom with a chlorine atom, often using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzothiazole derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Lacks the nitro group, which may result in different biological activities.

    N-(1,3-benzothiazol-2-yl)-2-methylbenzamide: Lacks the chlorine and nitro groups, potentially altering its reactivity and applications.

    N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide: Lacks the chlorine and methyl groups, which may affect its chemical properties and biological interactions.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is unique due to the presence of both the nitro and chlorine groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the benzothiazole core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c1-12-14(21-24-18-6-2-3-8-19(18)29-21)5-4-7-17(12)23-20(26)15-11-13(25(27)28)9-10-16(15)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSVOIPHFFBICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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